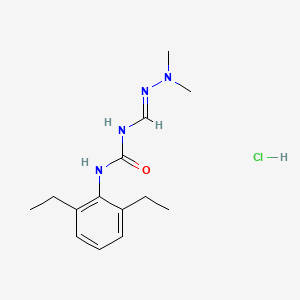
Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride: is a synthetic organic compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a urea moiety substituted with a dimethylamidino group and a 2,6-diethylphenyl group, making it unique in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride typically involves the reaction of 2,6-diethylphenyl isocyanate with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the urea moiety, converting it into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amidino group, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted urea derivatives, oxidized phenyl compounds, and reduced amine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts for organic reactions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
- Evaluated for its role in drug delivery systems due to its unique chemical properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved include the inhibition of enzyme activity through competitive binding or the alteration of receptor signaling pathways.
Comparison with Similar Compounds
- Urea, 1-dimethylamidino-3-(2,6-dimethylphenyl)-, hydrochloride
- Urea, 1-dimethylamidino-3-(2,6-diisopropylphenyl)-, hydrochloride
- Urea, 1-dimethylamidino-3-(2,6-dichlorophenyl)-, hydrochloride
Comparison:
- Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride is unique due to the presence of the 2,6-diethylphenyl group, which imparts distinct steric and electronic properties.
- Compared to its dimethyl and diisopropyl analogs, the diethyl derivative exhibits different reactivity and binding affinity towards molecular targets.
- The dichlorophenyl analog shows different chemical behavior due to the presence of electron-withdrawing chlorine atoms, affecting its reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
65009-07-6 |
|---|---|
Molecular Formula |
C14H23ClN4O |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
1-(2,6-diethylphenyl)-3-[(E)-(dimethylhydrazinylidene)methyl]urea;hydrochloride |
InChI |
InChI=1S/C14H22N4O.ClH/c1-5-11-8-7-9-12(6-2)13(11)17-14(19)15-10-16-18(3)4;/h7-10H,5-6H2,1-4H3,(H2,15,16,17,19);1H |
InChI Key |
ZDYJJSHHDRAXEI-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N/C=N/N(C)C.Cl |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC=NN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















